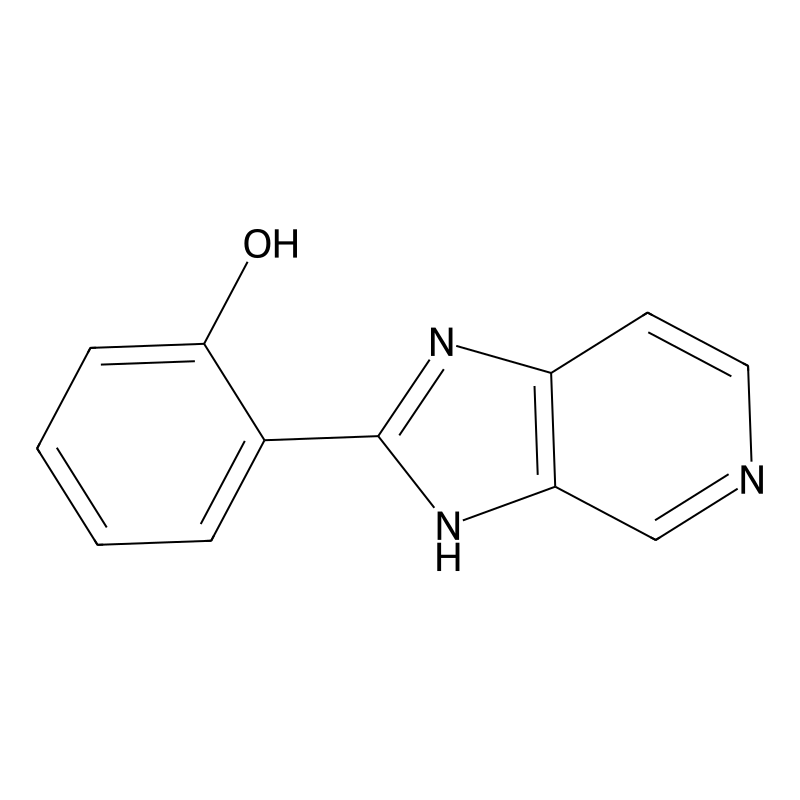

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

o-1H-Imidazo(4,5-c)pyridin-2-ylphenol is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core with a phenolic substituent. This compound belongs to a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of o-1H-imidazo(4,5-c)pyridin-2-ylphenol includes a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and potential interactions with biological targets.

The chemical reactivity of o-1H-imidazo(4,5-c)pyridin-2-ylphenol can be attributed to the functional groups present in its structure. Common reactions include:

- Nucleophilic substitutions: The nitrogen atoms in the imidazo and pyridine rings can participate in nucleophilic substitution reactions.

- Oxidation reactions: The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.

- Condensation reactions: This compound can react with various electrophiles, leading to the formation of more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Imidazo[4,5-c]pyridine derivatives, including o-1H-imidazo(4,5-c)pyridin-2-ylphenol, have shown promising biological activities:

- Antimicrobial properties: Some derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi.

- Anticancer activity: Research indicates that imidazo[4,5-c]pyridine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.

- Anti-inflammatory effects: These compounds may modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Studies have highlighted the potential of o-1H-imidazo(4,5-c)pyridin-2-ylphenol in drug discovery and development due to its multifaceted biological activities.

The synthesis of o-1H-imidazo(4,5-c)pyridin-2-ylphenol typically involves several key steps:

- Formation of the imidazo[4,5-c]pyridine scaffold: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino pyridine derivatives.

- Functionalization: The introduction of the phenolic group can be accomplished via electrophilic aromatic substitution or other coupling methods.

- Purification and characterization: The synthesized compound is purified using techniques such as column chromatography and characterized using spectroscopic methods (NMR, mass spectrometry).

Recent advances have focused on greener synthesis methods that utilize environmentally friendly solvents and catalysts to enhance yield and reduce waste .

The applications of o-1H-imidazo(4,5-c)pyridin-2-ylphenol span various fields:

- Pharmaceuticals: Due to its biological activity, it is investigated as a lead compound for developing new drugs targeting infections and cancer.

- Agricultural chemicals: Its antimicrobial properties may also find applications in agrochemicals for crop protection.

- Material science: The unique properties of imidazopyridine derivatives make them suitable for developing advanced materials with specific functionalities.

Interaction studies of o-1H-imidazo(4,5-c)pyridin-2-ylphenol often focus on its binding affinity to various biological targets:

- Enzyme inhibition: Research has shown that this compound can inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.

- Receptor binding: Studies using techniques like surface plasmon resonance or molecular docking simulations reveal insights into how this compound interacts with receptors involved in cellular signaling.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with o-1H-imidazo(4,5-c)pyridin-2-ylphenol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Imidazo[4,5-b]pyridine | Imidazopyridine | Known for anticancer properties |

| 2-Aminoimidazopyridine | Substituted Imidazopyridine | Exhibits anti-inflammatory activity |

| 6-Methylimidazo[4,5-b]pyridine | Methylated Derivative | Enhanced lipophilicity affecting bioavailability |

| 3-Hydroxyimidazo[4,5-b]pyridine | Hydroxylated Derivative | Increased water solubility aiding in drug formulation |

The uniqueness of o-1H-imidazo(4,5-c)pyridin-2-ylphenol lies in its specific phenolic substitution and the resulting biological profile that distinguishes it from other imidazopyridines. Its diverse pharmacological potential makes it a compelling candidate for further investigation in drug development .